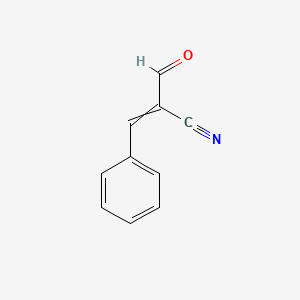
2-Formyl-3-phenylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-3-phenylprop-2-enenitrile is an organic compound with the molecular formula C10H7NO It is a derivative of cinnamaldehyde and contains both an aldehyde and a nitrile functional group
Méthodes De Préparation
2-Formyl-3-phenylprop-2-enenitrile can be synthesized through several methods. One common synthetic route involves the reaction of cinnamaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. Another method involves the reaction of benzaldehyde with malononitrile in the presence of a base to form the desired product . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale synthesis with higher yields and purity.
Analyse Des Réactions Chimiques
2-Formyl-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Applications De Recherche Scientifique
2-Formyl-3-phenylprop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Formyl-3-phenylprop-2-enenitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in interactions with biological molecules, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
2-Formyl-3-phenylprop-2-enenitrile can be compared with other similar compounds, such as cinnamaldehyde and benzaldehyde. Unlike cinnamaldehyde, which lacks the nitrile group, this compound has enhanced reactivity and potential for forming a wider range of derivatives. Benzaldehyde, on the other hand, lacks the conjugated double bond present in this compound, making the latter more versatile in certain synthetic applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Propriétés
Numéro CAS |
214540-67-7 |
|---|---|
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-formyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H7NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-6,8H |
Clé InChI |
MIKUEHDPEIQKCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


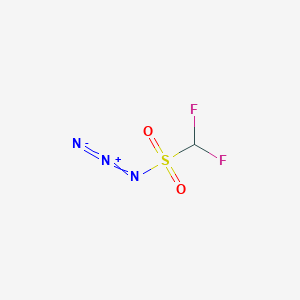
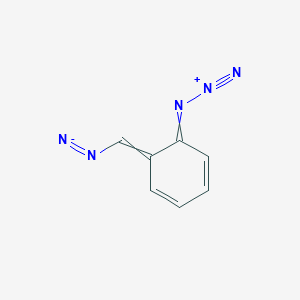


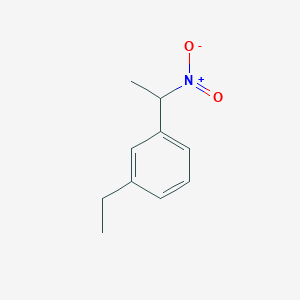
![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)

![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
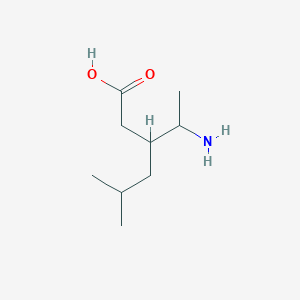
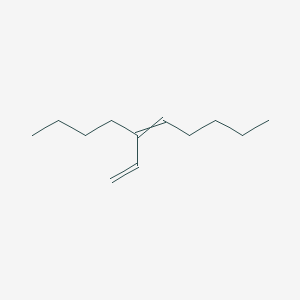
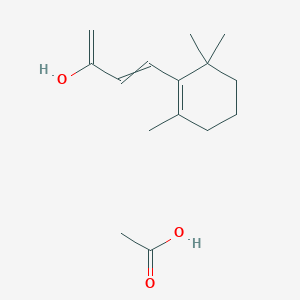
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)
![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
